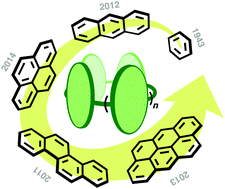Polyaromatic molecular tubes: from strategic synthesis to host functions
Chemical Communications Pub Date: 2018-02-19 DOI: 10.1039/C8CC00799C
Abstract
Ring- and tube-shaped molecules like crown ethers and cyclodextrins play a fundamental role in supramolecular chemistry since their initial discovery. To date, numerous intriguing properties and reactivities have been reported based on their unique inner microenvironments. While inner spaces encircled by aliphatic and/or small aromatic frameworks have been heavily investigated, tubular structures that feature polyaromatic frameworks remained largely unexplored until 2010, despite their undisputable potential. Polyaromatic rings provide appealing photophysical and electrochemical properties and thus allow for the construction of new functional cylindrical nanospaces. This feature article describes the recent progress in the synthesis and application of short tubular molecules bearing multiple (≥3) polyaromatic rings (e.g., anthracene, pyrene, chrysene, and HBC). The polyaromatic tubes reported herein display characteristic properties such as strong fluorescent emission, a selective molecular binding ability, efficient host–guest energy transfer and open–closed structural transformations.

Recommended Literature
- [1] Radioactivity
- [2] 3-Cyanocarbazole/phosphine oxide hybrid host with increased molecular polarity towards universally enhanced efficiency for TADF OLEDs†
- [3] Subtle influence on alginate gel properties through host–guest interactions between covalently appended cyclodextrin and adamantane units†
- [4] Learning molecular dynamics: predicting the dynamics of glasses by a machine learning simulator†
- [5] Saddling up copper – new twists on a metallo-wheel†
- [6] Facile synthesis and anion binding studies of fluorescein/benzo-12-crown-4 ether based bis-dipyrromethane (DPM) receptors†
- [7] A porous trimetallic Au@Pd@Ru nanoparticle system: synthesis, characterisation and efficient dye degradation and removal†
- [8] Front cover
- [9] The Ni2+binding properties of Helicobacter pylori NikR†
- [10] Correction: Handling and managing bleeding wounds using tissue adhesive hydrogel: a comparative assessment on two different hydrogels










